2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene
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Overview
Description
2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a tert-butyl group and a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene typically involves the following steps:
Formation of the Cyclohexylidene Intermediate: The initial step involves the reaction of cyclohexanone with tert-butylamine to form the cyclohexylidene intermediate.
Coupling with Thiophene: The intermediate is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent oxidation.
Final Product Formation: The final step involves the formation of the desired product through a condensation reaction, which is facilitated by the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]benzene: Similar structure but with a benzene ring instead of thiophene.
2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]furan: Similar structure but with a furan ring instead of thiophene.
Uniqueness
2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.
Properties
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,3)11-6-8-12(9-7-11)16-18-14(17)13-5-4-10-19-13/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVPKZDBTGDVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NOC(=O)C2=CC=CS2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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